molecular formula C23H25FN4O3 B2540717 N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1705213-09-7

N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

货号: B2540717
CAS 编号: 1705213-09-7
分子量: 424.476
InChI 键: WHBICVARWWQIRP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of significant interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a piperidine core with an ethoxyphenyl group and a 1,2,4-oxadiazole moiety. The presence of the fluorophenyl group is notable for its potential influence on biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole, including those similar to the compound , exhibit antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with specific compounds demonstrating significant activity against resistant strains .

2. Anti-Cancer Properties

The compound's structural components suggest potential anti-cancer activity. Benzamide derivatives have been evaluated for their ability to inhibit RET kinase activity, which is crucial in various cancers. Compounds similar to this compound have shown promising results in inhibiting cell proliferation associated with RET mutations .

Efficacy Studies

A study conducted by Villemagne et al. (2020) synthesized new oxadiazole compounds that were tested for their efficacy as EthR inhibitors. The compound BDM 71,339 showed an EC of 0.072 μM and a favorable pharmacokinetic profile . Such findings underscore the potential for similar compounds to exhibit strong biological activity.

Case Studies

Case Study 1: Anti-Tuberculosis Activity
Parikh et al. (2020) reported on substituted 1,2,4-oxadiazole compounds that demonstrated anti-tuberculosis activity against wild-type Mycobacterium tuberculosis strains. Compound 3a showed excellent metabolic stability and bioavailability with a long half-life of 1.63 hours .

Case Study 2: Cancer Inhibition
In another study focusing on benzamide derivatives containing oxadiazole rings, researchers found that certain compounds significantly inhibited RET kinase activity at both molecular and cellular levels. This suggests a pathway for further development of anti-cancer therapies based on similar structures .

Data Table: Biological Activity Overview

Biological ActivityCompoundTargetEfficacy
Anti-Tuberculosis3aMtbEC = 0.072 μM
RET Kinase InhibitionI-8RETModerate to High Potency

属性

IUPAC Name

N-(2-ethoxyphenyl)-3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-2-30-20-12-6-5-11-19(20)25-23(29)28-13-7-8-16(15-28)14-21-26-22(27-31-21)17-9-3-4-10-18(17)24/h3-6,9-12,16H,2,7-8,13-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBICVARWWQIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。